3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane
Description
3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane is a bicyclic compound featuring a 1,3,5-triaza-bicyclo[3.2.1]octane core and a 4-methoxybenzenesulfonyl substituent. The bicyclo[3.2.1]octane framework consists of a fused seven-membered ring system with three nitrogen atoms positioned at the 1, 3, and 5 sites. The 4-methoxybenzenesulfonyl group introduces electron-withdrawing (sulfonyl) and electron-donating (methoxy) moieties, creating a unique electronic profile.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-11-2-4-12(5-3-11)19(16,17)15-9-13-6-7-14(8-13)10-15/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMFPVNTFSDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core structure.
Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the bicyclic core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane exhibit promising anticancer properties. For instance, derivatives of tirbanibulin, which share structural similarities with this compound, have shown significant cytotoxic effects against HeLa cells in vitro. The IC50 values for these compounds were evaluated using the CCK-8 assay, demonstrating their potential as microtubule-targeting agents in cancer therapy .
| Compound | HeLa IC50 (μM) |
|---|---|
| Tirbanibulin | 0.044 ± 0.011 |
| Analog 1 | 0.95 ± 0.35 |
| Analog 2 | >1.0 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells. The presence of the methoxy-benzenesulfonyl group may enhance binding affinity to target proteins involved in cell cycle regulation and apoptosis .
Neurological Research
Nociceptin Receptor Agonists
Another area of application for this compound is its potential role as an agonist for the nociceptin receptor (ORL1). Research indicates that derivatives of this compound can modulate visceral hypersensitivity through peripheral mechanisms without penetrating the blood-brain barrier . This could have implications for treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving sulfonyl chlorides and bicyclic amines. Understanding these synthetic pathways is crucial for developing analogs with improved pharmacological profiles.
Case Studies on Derivatives
Several studies have focused on modifying the core structure to enhance bioactivity and selectivity against specific targets. For example, modifications at the benzenesulfonyl moiety or the bicyclic framework have been explored to optimize interactions with biological targets .
Toxicological Studies
Safety Profile Assessment
As with any new compound, evaluating the safety profile is essential before clinical applications can be considered. Toxicological studies on related compounds indicate a need for careful assessment of dosage and potential side effects in preclinical models.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The triazabicyclo[3.2.1]octane core can interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Bicyclic Framework Variations
The 1,3,5-triaza-bicyclo[3.2.1]octane core distinguishes the compound from other bicyclic systems. For example:
- 2-Oxa-4-azabicyclo[3.2.1]octane (from ): Replaces one nitrogen with an oxygen atom, altering hydrogen-bonding capacity and polarity.
- 4-Oxa-2-azabicyclo[3.2.1]octane: A misassigned name (as corrected in ), highlighting the importance of heteroatom priority rules in nomenclature. Nitrogen’s higher priority over oxygen ensures correct numbering.
Substituent Modifications
Sulfonyl vs. Thioester Groups
- 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo[3.2.1]octane ():
- Replaces the 4-methoxybenzenesulfonyl group with a dibromobenzothioyl moiety.
- Key Differences :
- Steric and Reactivity Profile : Bromine atoms introduce steric bulk and halogen-bonding capabilities, which may enhance interactions with hydrophobic protein pockets.
Methoxy vs. Halogen Substituents
- The 4-methoxy group in the parent compound donates electrons via resonance, stabilizing the aromatic ring. In contrast, bromine in the dibromobenzothioyl analog () withdraws electrons inductively, creating a more electrophilic aromatic system. This difference could influence binding affinity to biological targets or catalytic activity in synthetic applications.
Physicochemical and Functional Property Analysis
| Property | 3-(4-Methoxy-benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane | 3-(2,5-Dibromobenzothioyl)-1,3,5-triazabicyclo[3.2.1]octane | 2-Oxa-4-azabicyclo[3.2.1]octane |
|---|---|---|---|
| Polarity | High (due to sulfonyl group) | Moderate (thioester less polar) | Moderate (oxygen less polar than N) |
| Electron Effects | Mixed (EWG sulfonyl + EDG methoxy) | EWG bromine + moderate thioester | Neutral (oxygen less electron-withdrawing) |
| Potential Bioactivity | Unreported, but sulfonyl groups common in protease inhibitors | Halogens may enhance halogen bonding | Unreported, oxygen may reduce basicity |
| Synthetic Accessibility | Likely challenging (multiple N atoms) | Bromine adds complexity | Simpler (fewer heteroatoms) |
Research Implications and Gaps
- Medicinal Chemistry : The sulfonyl group in the parent compound may mimic transition states in enzymatic reactions, while the dibromobenzothioyl analog’s halogen atoms could improve target selectivity.
- Synthetic Challenges : The 1,3,5-triaza-bicyclo[3.2.1]octane core requires precise regiocontrol during synthesis, especially when introducing multiple heteroatoms.
- Data Limitations: No experimental data (e.g., binding affinities, solubility) are provided in the evidence, necessitating further studies to validate theoretical comparisons.
Biological Activity
3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and receptor-modulating activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₇N₃O₃S
- Molecular Weight : 283.3467 g/mol
- CAS Number : 878426-49-4
The compound features a bicyclic structure with a triaza configuration, which is essential for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of bicyclic compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the efficacy of related compounds against A-549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC₅₀ values for these compounds ranged from 0.02 to 0.08 μmol/mL, showing comparable effectiveness to standard chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μmol/mL) | Reference |
|---|---|---|---|
| Compound A | A-549 | 0.04 | |
| Compound B | MCF7 | 0.06 | |
| This compound | HCT-116 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A study investigated various synthesized derivatives for their antibacterial and antifungal activities, revealing promising results against several pathogens. Although specific data on the triaza-bicyclo compound was not detailed in the study, the general trend indicates that modifications in the sulfonyl group can enhance antimicrobial properties .
Receptor Modulation
The biological activity of this compound may also involve modulation of specific receptors in the body. For example, compounds with similar structures have been shown to act as agonists on human ORL1 receptors (nociceptin receptors), which are involved in pain modulation and stress response . This receptor interaction suggests potential applications in pain management therapies.
Case Studies
- Anticancer Efficacy : In a controlled study involving multiple cancer cell lines, derivatives of bicyclic compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity.
- Antimicrobial Screening : Another research effort focused on synthesizing a series of derivatives from bicyclic frameworks to evaluate their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The findings showed that specific structural features contributed to increased antimicrobial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
